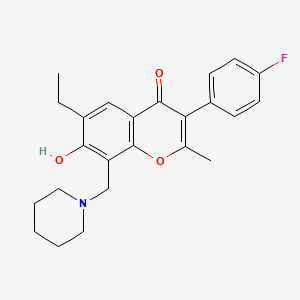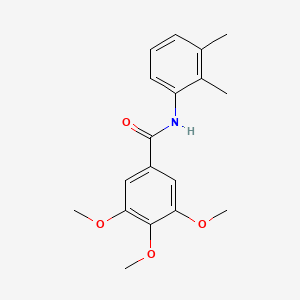![molecular formula C9H18ClNO B2940213 6-Oxaspiro[4.5]decan-1-amine hydrochloride CAS No. 2089277-06-3](/img/structure/B2940213.png)
6-Oxaspiro[4.5]decan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[4.5]decan-1-amine hydrochloride is a chemical compound with the CAS Number: 2089277-06-3 . It has a molecular weight of 191.7 and is typically found in powder form . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 191.7 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
The crystal structure and synthesis of compounds related to 6-Oxaspiro[4.5]decan-1-amine hydrochloride offer insights into its scientific applications. For example, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate demonstrates the utility of 6-Oxaspiro[4.5]decan derivatives in forming compounds with potential chemical and pharmaceutical applications. This compound's crystal structure has been detailed, showing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, suggesting its utility in structural and synthetic chemistry research (Wang et al., 2011).
Antitumor Activity
Research into the antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, using 4-aminophenol and α-glycolic acid or lactic acid, has shown significant potential against various cancer cell lines. This includes potent activity against human lung, breast, and cervical cancer cells, highlighting the promising therapeutic applications of 6-Oxaspiro[4.5]decan derivatives in oncology (Zea Yang et al., 2019).
Novel Synthetic Approaches
The development of novel synthetic approaches to 2-oxospiro[4.5]decan-1-one, a structural motif found in natural products like the clerodane family of diterpenes, showcases the significance of 6-Oxaspiro[4.5]decan derivatives in advancing synthetic methodology. Research has identified a synthetic route using 6π-electrocyclisation, offering new pathways for synthesizing complex molecular structures (Rebecca H. Pouwer et al., 2007).
Anticancer and Antihypertensive Activity
Further investigation into the anticancer and antihypertensive activities of 6-Oxaspiro[4.5]decan derivatives has been conducted. Notably, certain derivatives have been found to exhibit high antihypertensive potential in animal models, suggesting their applicability in developing new therapeutic agents for hypertension. Moreover, specific compounds within this class have shown promising anticancer properties, emphasizing the dual therapeutic potential of 6-Oxaspiro[4.5]decan derivatives (J. Caroon et al., 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-oxaspiro[4.5]decan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKPDQJZCMNQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


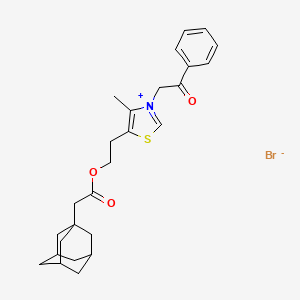
![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
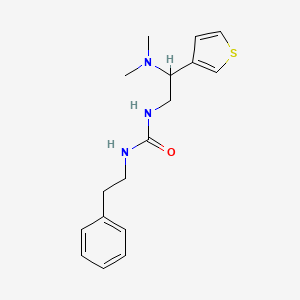
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
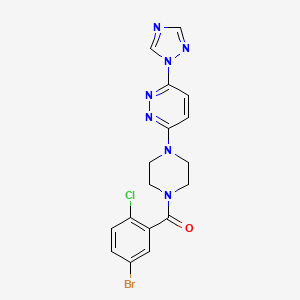
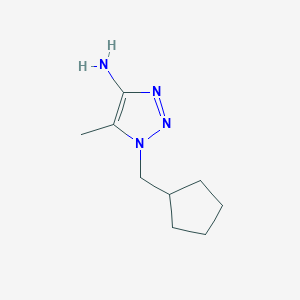
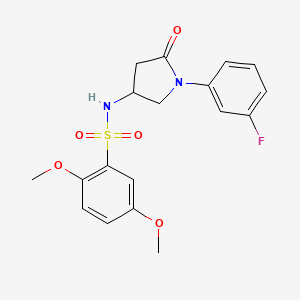

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
